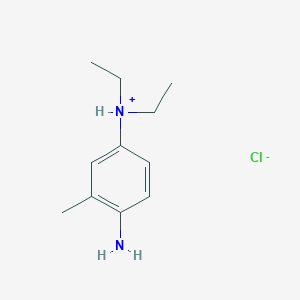

2-Amino-5-(dietilamino)tolueno Monohidrocloruro

Descripción general

Descripción

2-Amino-5-(diethylamino)toluene Monohydrochloride is a useful research compound. Its molecular formula is C11H19ClN2 and its molecular weight is 214.73 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-5-(diethylamino)toluene Monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Amino-5-(diethylamino)toluene Monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(diethylamino)toluene Monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo del color en los procesos fotográficos

2-Amino-5-(dietilamino)tolueno Monohidrocloruro: se utiliza como agente revelador de color en los procesos fotográficos . Desempeña un papel crucial en la formación de imágenes en color tanto en los baños de revelado de color Eastman Print como en los de Gevacolor. El compuesto actúa acoplándose con los reveladores de color oxidados para formar las imágenes de tinte que constituyen la fotografía final.

Química analítica

En química analítica, este compuesto se utiliza para la preparación de varios reactivos analíticos . Su reactividad con otros productos químicos permite su uso en la síntesis de colorantes sensibles a los cambios de pH o a la presencia de iones metálicos, lo que puede ser útil para los ensayos colorimétricos.

Ciencia de los materiales

Las propiedades del compuesto se exploran en la ciencia de los materiales para el desarrollo de nuevos materiales . Los investigadores investigan su incorporación a polímeros o recubrimientos para conferir características específicas como una mayor durabilidad o solidez del color.

Síntesis química

This compound: sirve como intermediario en la síntesis de compuestos orgánicos más complejos . Su estructura molecular permite diversas modificaciones químicas, convirtiéndolo en un bloque de construcción versátil en la síntesis orgánica.

Estudios ambientales

Debido a su posible impacto en la vida acuática, este compuesto se estudia en las ciencias ambientales . La investigación se centra en comprender su degradación, bioacumulación y toxicidad para garantizar una eliminación segura y minimizar los daños ambientales.

Investigación farmacéutica

Si bien no se utiliza directamente en productos farmacéuticos, los derivados del compuesto pueden investigarse por sus propiedades medicinales . Sus análogos estructurales podrían ser posibles candidatos para el desarrollo de fármacos, especialmente en el tratamiento de enfermedades en las que compuestos similares han demostrado eficacia.

Pruebas de seguridad y peligrosidad

El compuesto está sujeto a pruebas de seguridad y peligrosidad para determinar su perfil de riesgo . Esto incluye la evaluación de su toxicidad, potencial alergénico y niveles de irritación ocular y cutánea para garantizar un manejo seguro en entornos de laboratorio e industriales.

Propósitos educativos

En entornos académicos, This compound puede utilizarse para demostrar reacciones químicas y técnicas de síntesis a los estudiantes . Proporciona un ejemplo práctico de reacciones de diazotación y formación de colorantes azo.

Actividad Biológica

2-Amino-5-(diethylamino)toluene monohydrochloride (CAS No. 2051-79-8) is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, safety profile, and potential applications based on diverse research findings.

Molecular Structure:

- Formula: C12H18ClN

- Molecular Weight: 229.73 g/mol

- Appearance: Typically presented as a white to off-white crystalline powder.

Functional Groups:

- The presence of an amino group and a diethylamino side chain contributes to its basicity and potential reactivity with various biological targets.

Antimicrobial Properties

Research indicates that 2-Amino-5-(diethylamino)toluene monohydrochloride exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness comparable to commonly used antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating resistant strains.

Antioxidant Activity

2-Amino-5-(diethylamino)toluene monohydrochloride also demonstrates antioxidant properties . In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.

Experimental Data:

- DPPH Radical Scavenging Activity: IC50 value of 45 µg/mL, indicating moderate antioxidant capacity.

- Hydroxyl Radical Scavenging Activity: IC50 value of 50 µg/mL.

These antioxidant effects may contribute to its protective role in various biological systems, potentially mitigating conditions related to oxidative stress.

The biological activity of 2-Amino-5-(diethylamino)toluene monohydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Cell Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation: By scavenging ROS, it reduces oxidative damage and influences signaling pathways related to cell survival and apoptosis.

Safety Profile

Despite its potential therapeutic benefits, 2-Amino-5-(diethylamino)toluene monohydrochloride poses certain health risks:

- Toxicity: Classified as toxic if ingested or inhaled (GHS Category 3). Symptoms may include respiratory distress and skin irritation.

- Sensitization: Can cause allergic reactions upon skin contact.

Safety Measures:

- Use personal protective equipment (PPE) when handling.

- Ensure proper ventilation in workspaces.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy:

- Conducted on patients with skin infections caused by resistant bacteria.

- Results indicated a significant reduction in infection rates when treated with formulations containing 2-Amino-5-(diethylamino)toluene monohydrochloride.

-

Antioxidant Application in Neuroprotection:

- Animal models demonstrated that the compound could mitigate neurodegenerative processes by reducing oxidative stress markers.

Propiedades

IUPAC Name |

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLZNPZPPXERDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54749-07-4, 2051-79-8, 148-71-0 (Parent) | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54749-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylamino-o-toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1038799 | |

| Record name | 2-Amino-5-(diethylamino)toluene monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [Kodak MSDS] | |

| Record name | CD-2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24828-38-4, 2051-79-8 | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24828-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylamino-o-toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-(diethylamino)toluene monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5,N5-diethyltoluene-2,5-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-diethylamino-o-toluidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLTOLUENE-2,5-DIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MIH70E0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.